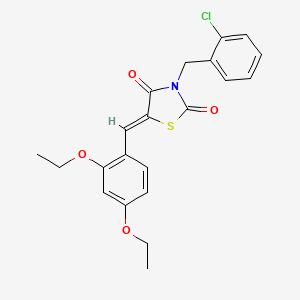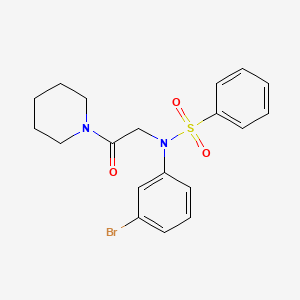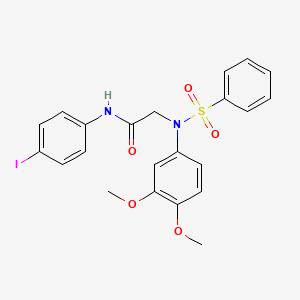![molecular formula C21H16N2O5 B3713220 [4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate](/img/structure/B3713220.png)
[4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate
Descripción general
Descripción
[4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate is a complex organic compound that features a nitrophenyl group, a carbamoyl group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate typically involves multiple steps. One common route starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the carbamoyl group through a reaction with an isocyanate. Finally, the acetate group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the acetate group.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine group from the nitro group.
Substitution: Replacement of the acetate group with other functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
[4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to a biological response. The carbamoyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. The acetate group may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3’-{[(3-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate: A structurally similar compound with similar functional groups.
4-(3-aminophenyl)benzonitrile: Another compound with a similar core structure but different functional groups.
Uniqueness
[4-[3-[(3-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[4-[3-[(3-nitrophenyl)carbamoyl]phenyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-14(24)28-20-10-8-15(9-11-20)16-4-2-5-17(12-16)21(25)22-18-6-3-7-19(13-18)23(26)27/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMXSUMALCKGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3713139.png)

![(2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3713162.png)
![3-(4-chlorophenyl)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3713165.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methylbenzamide](/img/structure/B3713170.png)

![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3713199.png)

![2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3713202.png)

![5,5-dimethyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione](/img/structure/B3713224.png)
![Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B3713230.png)
![2-(1,3-benzodioxol-5-yl)-N,N-bis[(2-methylphenyl)methyl]ethanamine](/img/structure/B3713239.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3713240.png)
